molecular formula C10H14N2O5 B7909129 L-Thymidine

L-Thymidine

Cat. No.: B7909129
M. Wt: 242.23 g/mol
InChI Key: IQFYYKKMVGJFEH-GJMOJQLCSA-N
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Description

L-Thymidine, more widely known in research under the name Telbivudine, is a potent, orally active nucleoside analog and an inhibitor of hepatitis B virus (HBV) replication . As the L-enantiomer of the natural nucleoside thymidine, it is a key compound for investigating antiviral mechanisms and nucleoside metabolism . Thymidine is a fundamental pyrimidine deoxynucleoside and a primary building block of DNA, where it pairs with deoxyadenosine in the double helix . In a research context, its analogs are crucial for various applications. For instance, tritiated thymidine is used in cell proliferation assays to measure DNA synthesis rates , and other analogs like Bromodeoxyuridine (BrdU) are utilized to detect proliferating cells in tissue samples . The related PET tracer [18F]FLT, a thymidine analog, is employed in oncology research to non-invasively image and assess tumor cell proliferation . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-GJMOJQLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H](O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical and Chiral Aspects of L Thymidine

Chiral Purity and Enantiomeric Distinction in Research

Ensuring chiral purity is critical in research involving L-thymidine to accurately study its specific interactions without interference from its natural counterpart or other stereoisomers. Techniques for determining enantiomeric purity are essential in the synthesis and application of this compound and its analogs. High-performance liquid chromatography (HPLC) with chiral stationary phases is a common method for separating and quantifying enantiomers, allowing for the determination of enantiomeric purity. researchgate.net Studies have reported methods for determining the enantiomeric purity of novel nucleoside analogs, including those with chiral centers, using HPLC on cyclodextrin (B1172386) chiral stationary phases. researchgate.net The ability to distinguish between enantiomers is vital for understanding their individual properties and behaviors in experimental systems.

Chiral Recognition Mechanisms Involving this compound

Chiral recognition, the ability of one chiral molecule to distinguish between the enantiomers of another chiral molecule, is a fundamental process in chemistry and biology. This compound participates in such mechanisms, particularly in interactions occurring at interfaces and with biological macromolecules.

Research investigating the self-assembly of chiral molecules at liquid/solid interfaces has provided insights into chiral recognition involving nucleosides like thymidine (B127349). Studies using scanning tunneling microscopy and molecular modeling have shown that diastereoselective recognition can occur between chiral molecules and thymidine enantiomers on surfaces. kuleuven.benih.govoup.com For instance, the coadsorption of chiral oligo(p-phenylenevinylene) (OPV3T) with thymidine enantiomers at a liquid/solid interface leads to the formation of surface-induced diastereomeric complexes. kuleuven.benih.gov These studies demonstrate that the interface can act as a platform for the chiral resolution of thymidine enantiomers, even when no interaction occurs in solution. kuleuven.benih.gov The formation of distinct dimer patterns (clockwise or counterclockwise) depending on whether D-thymidine or this compound is coadsorbed with a chiral molecule highlights the surface-mediated preferential diastereomeric complex formation and adsorption. kuleuven.be

While natural biological systems primarily involve D-nucleic acids and L-amino acids, experimental systems can explore the interactions of this compound with biological macromolecules. These interactions are often stereospecific, meaning the handedness of the molecule significantly influences the binding or reaction.

Some studies have examined the interaction of L-nucleoside analogs, including those related to thymidine, with enzymes like kinases. While mammalian thymidine kinase typically shows strong stereoselectivity for the D-enantiomer, some viral enzymes, such as herpes simplex virus thymidine kinase (HSV-TK), exhibit less stringent stereoselectivity and can phosphorylate this compound. researchgate.net This difference in enzymatic recognition has been explored for tracing HSV-TK-containing cells. researchgate.net

Furthermore, research on the interactions of mirror-image oligonucleotides (L-oligonucleotides) with proteins reveals that while many biological interactions are stereospecific, some proteins can bind nucleic acids in a manner that is less dependent on chirality. rsc.org However, the unique structural features imparted by the L-chirality can still influence these interactions. For example, studies on RNA aminoacylation, a process involving the interaction of RNA with amino acids, have shown chiral selectivity, suggesting that the stereochemistry of nucleotides can influence their interactions with chiral amino acids. mdpi.com

Impact of L-Chirality on Molecular Interactions in DNA and RNA Transcription Research

The incorporation of this compound into nucleic acid strands, particularly DNA, has a notable impact on the molecular interactions within the helix and its subsequent recognition by enzymes involved in processes like transcription. While L-DNA is the mirror image of natural D-DNA and forms a left-handed helix, it generally does not hybridize with natural D-DNA or D-RNA due to the stereospecificity of Watson-Crick base pairing. nih.govglenresearch.com

However, researchers have synthesized DNA strands containing this compound to investigate the effects of this unnatural chirality on transcription by RNA polymerases. Studies using T7 RNA polymerase have shown that the presence of a single this compound in the transcribed region of a DNA template can affect the efficiency of transcription. nih.gov The position of the this compound within the template can influence the kinetics of nucleotide incorporation by the RNA polymerase. nih.gov For instance, the introduction of this compound at specific positions in the transcribed region has been observed to lead to lags in nucleotide incorporation and can affect the binding affinity of the RNA polymerase to the template. nih.gov

Advanced Synthetic Methodologies for L Thymidine and Its Analogues

Enantioselective Synthesis Strategies for L-Thymidine Derivatives

Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound in excess of the other. For L-nucleoside derivatives, this involves controlling the formation of the glycosidic bond and ensuring the correct L-configuration of the sugar moiety.

Biocatalytic Resolution Techniques in L-Nucleoside Synthesis

Biocatalysis, utilizing enzymes or whole cells, offers a powerful approach for achieving enantioselectivity in nucleoside synthesis. conicet.gov.arnih.gov Enzymatic methods can be employed for the chiral resolution of racemic mixtures of nucleoside precursors or analogues, selectively transforming one enantiomer while leaving the other unchanged. This allows for the separation and isolation of the desired L-enantiomer. For example, biocatalytic approaches have been developed for the synthesis of oxathiolane intermediates, which are precursors to L-nucleoside analogues like lamivudine (B182088). acs.orgbeilstein-journals.org Whole-cell biocatalysis using organisms like Klebsiella oxytoca has demonstrated high enantiomeric excess in the resolution of racemic mixtures. beilstein-journals.org

Enzymes involved in nucleoside metabolism and salvage pathways, such as nucleoside phosphorylases and kinases, have been explored for their utility in synthesizing nucleosides and their analogues. nih.govmdpi.comtandfonline.com These enzymes can catalyze glycosyl transfer reactions or phosphorylation steps with a high degree of selectivity. conicet.gov.arnih.gov

Asymmetric Induction in Nucleoside Analogue Synthesis

Asymmetric induction involves the use of chiral reagents, catalysts, or auxiliaries to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. In the synthesis of L-nucleoside analogues, asymmetric induction can be applied during the formation of the glycosidic bond or the introduction of chiral centers in the sugar or base modifications.

Strategies utilizing chiral auxiliaries, such as L-menthol, have been reported for the synthesis of L-nucleoside analogues. acs.org These auxiliaries are temporarily incorporated into the molecule to direct the stereochemistry of a key step, and then removed. The development of novel methodologies for stereoselective N-glycosylation, the process of forming the bond between the nucleobase and the sugar, is a key aspect of asymmetric induction in nucleoside synthesis. beilstein-journals.orgacs.org

Novel Approaches for Stereoselective Introduction of Nucleobases

The stereoselective coupling of the nucleobase to the sugar precursor is a critical step in nucleoside synthesis. Achieving high β-selectivity, particularly for L-nucleosides which have a β-glycosidic bond with the L-sugar configuration, can be challenging. beilstein-journals.org

Novel approaches include the use of acyclic precursors that already contain the nucleobase, where a kinetically controlled cyclization can establish the desired stereochemistry. mcgill.ca This strategy has been applied to synthesize L-nucleoside analogues with specific stereochemical arrangements. mcgill.ca Another approach involves stereoselective nucleobase anion glycosylation, which has been used in the synthesis of L-nucleosides with modified nucleobases. seela.net The use of Lewis acids can also influence the stereoselectivity of nucleobase coupling reactions. beilstein-journals.orgacs.org

Chemical Synthesis of this compound Derivatives for Research Applications

Chemical synthesis provides versatile routes to access a wide range of this compound derivatives with various modifications on the sugar or the nucleobase. These modifications are often introduced to explore the structure-activity relationships and potential research applications of these analogues.

Methods for the chemical synthesis of nucleoside analogues often involve the coupling of a modified sugar moiety with a nucleobase, followed by further functionalization. beilstein-journals.orgacs.org Direct acylation methods have been employed to synthesize 5'-O-acyl thymidine (B127349) derivatives in good yields. researchgate.netresearchgate.net Other modifications include the introduction of functional groups at the 3' or 5' positions, or modifications to the thymine (B56734) base itself. acs.orgtandfonline.commdpi.comresearchgate.net

Research applications of this compound analogues include their use as probes for studying DNA synthesis and metabolism. For instance, thymidine analogues like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) have been developed for tagging newly synthesized DNA, utilizing click chemistry for detection. nih.govgriffith.edu.au This allows for the visualization and characterization of dividing cells in various research contexts.

Optimization of Synthetic Pathways for Research Scale Production

Optimizing synthetic pathways is essential for producing this compound and its analogues in sufficient quantities and purity for research applications. This involves improving yields, reducing the number of steps, simplifying purification procedures, and ensuring reproducibility.

Strategies for optimization can include the development of one-pot reactions, where multiple steps are carried out sequentially without isolating intermediates. acs.org The use of efficient coupling methods and the careful selection of protecting groups are also critical for streamlining synthetic routes. acs.org For large-scale synthesis, considerations such as the cost and availability of starting materials, reaction efficiency, and ease of purification become particularly important. scripps.edugoogle.com Research efforts have focused on developing practical synthetic routes that can provide access to key L-nucleoside intermediates on a multi-kilogram scale. acs.org

Biochemical Mechanisms and Interactions of L Thymidine in Non Human Systems

Enzymatic Recognition and Phosphorylation Pathways

The initial steps in the metabolic processing of nucleosides involve phosphorylation catalyzed by specific kinases. L-Thymidine's interaction with these enzymes, particularly thymidine (B127349) kinase (TK) isoforms and deoxycytidine kinase (dCK), reveals insights into enzyme substrate specificity and the potential for enantiomeric discrimination.

Thymidine Kinase (TK1 and TK2) Activity and Specificity with this compound Analogues in Model Systems

Mammalian cells possess two main thymidine kinases: the cytosolic TK1 and the mitochondrial TK2. These enzymes play a critical role in the salvage pathway of nucleotide metabolism, phosphorylating thymidine to thymidine monophosphate (dTMP). While TK1 is cell-cycle regulated and primarily active during the S phase, TK2 is constitutively expressed uah.esslu.senih.gov. Studies utilizing thymidine analogues, including those with modified sugar moieties like this compound, have been instrumental in understanding the substrate specificity of these kinases in model systems.

Research has shown that TK1 has a narrow substrate specificity, primarily phosphorylating deoxythymidine (dT) and deoxyuridine nih.gov. TK2, located in the mitochondria, also phosphorylates thymidine and deoxycytidine acs.org. The recognition mechanisms of TK1 and TK2 differ. TK1 requires electrostatic complementarity for efficient recognition of the thymine (B56734) base, while TK2 does not, being able to phosphorylate hydrophobic shape mimics of thymidine with similar efficiency to the natural substrate acs.org.

While direct detailed kinetic data specifically for this compound with wild-type TK1 and TK2 across various non-human model systems are not extensively detailed in the provided snippets, studies on modified dCK (which shares homology with TK2 in some organisms like Drosophila melanogaster) provide relevant insights into enantiomeric phosphorylation. For instance, a double mutant of human dCK (R104M-D133A) was shown to phosphorylate both the D- and L-forms of thymidine. The exact nature of the residue at position 104 influenced the enantiomeric preference, with a methionine favoring the L-form phosphorylation twice as fast as the D-form, while a leucine (B10760876) at this position resulted in a ~3-fold faster phosphorylation of the D-form nih.govnih.govacs.org. This suggests that TK2, which shares structural similarities with dCK, might exhibit some level of activity towards this compound or its analogues, although wild-type TK1 is expected to have very low or no activity due to its stringent specificity for the natural D-configuration.

Thymidine Phosphorylase (TYMP) Interactions and Metabolic Roles in Prokaryotic and Eukaryotic Cells

Thymidine phosphorylase (TYMP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme found in both prokaryotic and eukaryotic cells nih.govnih.govresearchgate.netdntb.gov.ua. TYMP catalyzes the reversible phosphorolysis of thymidine into thymine and 2-deoxy-α-D-ribose-1-phosphate researchgate.net. This enzyme plays a significant role in nucleoside metabolism and maintaining thymidine homeostasis nih.govresearchgate.net.

TYMP is involved in the pyrimidine (B1678525) salvage pathway and contributes to the stability of the thymine pool, which is crucial for DNA synthesis nih.gov. Elevated expression of TYMP has been observed in tumor tissues compared to normal tissues nih.gov. In addition to its metabolic roles, TYMP has diverse physiological functions, including promoting angiogenesis, facilitating platelet activation, and influencing osteoclast differentiation nih.govresearchgate.net.

While the provided information details the function and importance of TYMP in processing natural thymidine, specific interactions and metabolic roles of this compound with TYMP in prokaryotic and eukaryotic cells are not explicitly described. However, given that TYMP acts on thymidine, it is plausible that this compound could potentially interact with this enzyme, although the efficiency and outcome of such interaction would likely differ significantly from that of natural thymidine due to the enantiomeric difference. Further research would be needed to fully characterize this compound's interaction with TYMP in various model systems.

Deoxycytidine Kinase (dCK) Substrate Repertoire Extension to Thymidine Enantiomers

Human deoxycytidine kinase (dCK) is primarily responsible for phosphorylating deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG) in the nucleoside salvage pathway nih.govnih.govacs.orgacs.org. Unlike TK1, wild-type dCK typically does not efficiently phosphorylate thymidine nih.govnih.govresearchgate.net. However, research has demonstrated that mutations in the active site of dCK can expand its catalytic repertoire to include thymidine and its analogues, including this compound nih.govnih.govacs.orgresearchgate.net.

Specifically, mutations at position Arg104 in human dCK have been shown to endow the enzyme with thymidine kinase activity nih.govnih.govacs.org. The steric repulsion between the methyl group of the thymine base and Arg104 is considered a primary factor preventing wild-type dCK from phosphorylating thymidine nih.govnih.govacs.org. Replacing Arg104 with a smaller residue allows thymidine and its analogues, including this compound, to bind deeper within the active site nih.govnih.govacs.org.

Studies on the R104M-D133A double mutant of human dCK have shown its ability to phosphorylate this compound (L-dT) with high efficiency nih.govresearchgate.net. This mutant exhibits a modified substrate preference, becoming a pyrimidine-specific enzyme nih.govnih.gov. The crystal structure of the R104M-D133A double mutant in complex with this compound has provided structural evidence for this activity, showing how the mutation accommodates the this compound molecule in the active site nih.govnih.govacs.org. This highlights the potential for engineered enzymes to process non-natural enantiomers like this compound.

This compound Integration and Metabolism in DNA Synthesis

The incorporation and metabolic fate of this compound in DNA synthesis pathways are critical aspects of understanding its biological effects in experimental systems. Unlike natural D-thymidine, which is a direct precursor for DNA synthesis, the integration of this compound can have distinct consequences.

Incorporation into Nascent DNA in Research Models

The incorporation of thymidine analogues into newly synthesized DNA is a widely used technique to track cell division and DNA synthesis in research models nih.govpnas.org. While these methods typically utilize analogues of D-thymidine like BrdU or EdU, the potential for this compound or its phosphorylated derivatives to be incorporated into DNA has been explored in the context of understanding DNA polymerase fidelity and the processing of non-natural nucleotides.

Studies investigating DNA replication fidelity using modified nucleoside analogues, including those with altered stereochemistry or base modifications, provide indirect evidence regarding the potential for this compound incorporation. For example, research on the replication of DNA containing mirror-image nucleosides or thymine analogues with varied sizes has shed light on how polymerases handle non-standard substrates researchgate.netnih.govpnas.org. While these studies may not directly address this compound incorporation, they demonstrate that DNA polymerases can, to varying degrees, incorporate modified nucleotides depending on the specific enzyme and the structural deviations of the analogue.

The ability of engineered dCK mutants to phosphorylate this compound to L-dTMP nih.govresearchgate.net suggests a potential pathway for the formation of an activated this compound nucleotide precursor. However, the subsequent steps of phosphorylation to L-dTTP and the efficiency of DNA polymerases in utilizing L-dTTP as a substrate for incorporation into a growing DNA strand in various model systems would be crucial determinants of this compound integration. The fidelity of DNA polymerases generally favors the incorporation of nucleotides with the correct stereochemistry (D-configuration) and base pairing properties. Misincorporation of non-natural nucleotides, including enantiomers, can occur but is often less efficient and can lead to downstream effects on DNA integrity and cellular processes plos.org.

Impact on DNA Structural Integrity and Repair Mechanisms

The incorporation of modified nucleotides, such as this compound, into DNA structures can influence their integrity and interaction with repair mechanisms. While canonical thymidine (D-thymidine) is a fundamental component of DNA, its enantiomer, this compound, can introduce structural perturbations.

Studies investigating the effect of modified nucleotides on DNA structure often utilize techniques like UV-melting curves and circular dichroism (CD) spectroscopy to assess thermal stability and structural alterations. For instance, the replacement of thymidine by thymine glycol (Tg), an oxidized thymidine derivative, in a DNA double helix has been shown to decrease duplex stability in a sequence-independent manner, as indicated by lower melting temperatures (Tm). scirp.org Localized structural changes induced by Tg were also observed using CD spectroscopy, depending on the flanking base pairs. scirp.org Molecular dynamics simulations further suggest that Tg can be partially displaced from the double helix. scirp.org

The impact of this compound on these repair pathways in non-human systems is an area of ongoing research. Oxidized thymidine derivatives like thymidine glycol have been tested for recognition by bacterial DNA mismatch repair (MMR) systems, such as the E. coli MMR system. plos.org Studies using a reconstituted E. coli MMR system with MutS, MutL, and MutH proteins indicated that plasmids containing G/Tg and A/Tg pairs did not trigger DNA incision. plos.org Although thymidine glycol destabilized the DNA duplex locally, these structural changes did not appear sufficient for recognition by the E. coli MMR system. plos.org MutS, a key protein in MMR, showed lower binding affinity to DNA containing Tg compared to DNA with a G/T mismatch. plos.org This suggests that the presence of a Tg residue might hinder the proper interaction and activation of the MMR machinery. plos.org

Modulation of G-Quadruplex Structures by this compound Substitutions in Nucleic Acid Research

Guanine-rich oligonucleotides can form non-canonical tetrahelical structures known as G-quadruplexes (G4s), which have garnered significant interest in biological research due to their potential roles in various cellular processes. core.ac.ukresearchgate.net These structures are formed by the stacking of planar guanine (B1146940) tetrads, stabilized by cations, with intervening loop regions connecting the guanine tracts. researchgate.netmdpi.com

The incorporation of modified nucleotides, including this compound, into these G-quadruplex structures can modulate their stability and folding topology. Research has investigated the effects of site-specific substitutions in the loops and tetrads of model G-quadruplexes using various modified nucleotides, such as this compound and thymine glycol nucleic acid (GNA) units. core.ac.ukub.edu

Studies on the thrombin binding aptamer (TBA), a well-characterized G-quadruplex, have shown that single this compound substitutions in the loop regions can lead to destabilization of the G-quadruplex structure. core.ac.ukresearchgate.net This indicates that the chirality of nucleotides in the loop regions plays a role in maintaining G-quadruplex stability. core.ac.ukub.edu In contrast, other modifications, such as the use of 8-bromo-2'-deoxyguanosine (B1139848) (8-Br-dG) in the tetrads, have been shown to induce larger changes and can stabilize quadruplex structures, particularly when substituting guanines in a syn conformation. core.ac.ukub.eduresearchgate.net

This compound has been incorporated into different G-quadruplex structures, including tetramolecular and monomolecular quadruplexes like anti-HIV aptamers and TBA, to explore the effect of nucleotide chirality. ub.edu Oligonucleotides containing L-nucleotides are also noted for their nuclease resistance properties, making them interesting for applications in aptamers and nanotechnology. core.ac.ukub.edu

Research findings on the impact of this compound substitutions on G-quadruplex stability are often determined using spectroscopic techniques. core.ac.ukub.edu For example, UV-Vis spectrophotometry can be used to monitor the thermal denaturation of G-quadruplexes and determine their melting temperatures, providing a measure of stability. oup.com

Here is a conceptual representation of how different modifications can impact G-quadruplex stability based on research findings:

Modification TypeLocation in G-quadruplexObserved Effect on StabilityReference
Single this compound substitutionLoop regionsDestabilization core.ac.ukub.eduresearchgate.net
8-Br-dG substitutionTetradsStabilization (position-dependent) core.ac.ukub.eduresearchgate.net
GNA T substitutionLoop regionsAffects stability (position-dependent) core.ac.ukresearchgate.net

Metabolic Pathway Studies of this compound Analogues in Non-Human Biological Systems

Metabolic pathway studies of this compound analogues in non-human biological systems are crucial for understanding their disposition, activation, and potential biological effects. These studies often involve investigating cellular uptake, phosphorylation, and subsequent incorporation into nucleic acids or catabolism.

Thymidine analogues are frequently used in research to study DNA synthesis and cell proliferation, particularly in rapidly dividing cells. mdpi.comnih.gov For instance, halogenated thymidine analogues like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2′-deoxyuridine (EdU) are incorporated into newly synthesized DNA, allowing for the labeling and tracking of proliferating cells in various non-human models, including studies in rodents and investigations of parasites. mdpi.comnih.govresearchgate.net

The metabolism of thymidine analogues typically involves phosphorylation by thymidine kinase (TK) to their monophosphate forms, which are then further phosphorylated to the di- and triphosphate forms. baseclick.euasm.org These triphosphate forms can then be incorporated into DNA by DNA polymerases. baseclick.eu However, thymidine analogues can also undergo catabolism, which can affect their availability for incorporation into DNA. mdpi.com

Studies on the metabolism of specific L-nucleoside analogues, such as 2′-fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU), have been conducted in various cell lines, including those derived from non-human systems or used as models for viral infections relevant to non-human hosts. asm.org L-FMAU, an this compound analogue, is phosphorylated intracellularly to its mono-, di-, and triphosphate forms, with the triphosphate being the major metabolite in many cell lines. asm.org Interestingly, L-FMAU has been shown to be a substrate for multiple kinases, including cytosolic thymidine kinase, mitochondrial deoxypyrimidine kinase, and deoxycytidine kinase. asm.org This broad substrate specificity for initial phosphorylation may influence its metabolic fate and activity. asm.org

The transport of thymidine analogues into cells is often mediated by nucleoside transporters. baseclick.eusnmjournals.org Studies comparing the transport and metabolism of different thymidine analogues, such as thymidine (TdR), 3'-fluoro-3'-deoxythymidine (FLT), and L-FMAU, in cell lines have shown variations in their transport mechanisms and metabolic rates. snmjournals.org For example, thymidine transport was found to be largely dependent on human equilibrative nucleoside transporter 1 (hENT1) in certain cell lines. snmjournals.org

Metabolic studies can also involve analyzing the distribution and incorporation of labeled thymidine analogues in tissues and tumors in animal models. snmjournals.orgresearchgate.net For instance, studies using labeled thymidine analogues in mice have investigated their uptake and metabolism in normal tissues and lymphomas. snmjournals.org These studies can provide insights into the relative utilization of exogenous analogues versus endogenous thymidine synthesis pathways. snmjournals.org

The metabolic fate of thymidine analogues can be influenced by the enzymatic environment of the cell or tissue. For example, the enzyme thymidine phosphorylase (TP) can catabolize some thymidine analogues. capes.gov.brnih.govresearchgate.net Studies on the thymidine analogue 5-hydroxymethyl-2′-deoxyuridine (5HmdUrd) in human leukemia cells and platelets showed it was hydrolyzed by thymidine phosphorylase to a non-toxic catabolic product. capes.gov.brnih.gov While this specific example is in human cells, the principle of enzymatic catabolism affecting analogue metabolism is relevant across biological systems.

Here is a conceptual overview of the metabolic pathways for thymidine analogues:

StepDescriptionKey Enzymes Involved (examples)Potential Outcome
Transport into cellMovement across cell membraneNucleoside transporters (e.g., hENT1, hENT2)Intracellular availability
PhosphorylationConversion to monophosphate, diphosphate, triphosphateThymidine Kinase (TK1, TK2), Deoxycytidine Kinase (DCK)Activation for DNA incorporation
Incorporation into DNAIntegration into the growing DNA strandDNA PolymerasesDNA labeling, potential inhibition
CatabolismBreakdown of the analogueThymidine Phosphorylase (TP)Inactivation, clearance

Note: This table provides a general overview and specific pathways can vary depending on the analogue and biological system.

L Thymidine Analogues As Molecular Probes in Biological Research

Methodologies for Tracking DNA Synthesis and Cell Proliferation in in vitro/in vivo Research Models

The ability to accurately identify and quantify dividing cells is fundamental to many areas of biological research. Several key methodologies, each centered around a different class of L-thymidine analogue, have been developed for this purpose. These techniques vary in their principles of detection, sensitivity, and the level of cellular disruption required, offering a range of options to suit different experimental needs.

Tritiated Thymidine (B127349) (³H-Thymidine) Labeling and Autoradiography in Experimental Biology

One of the earliest and most foundational methods for studying cell proliferation involves the use of tritiated thymidine ([³H]thymidine). nih.govnih.gov This radioactive analogue of thymidine is supplied to cells or organisms and is incorporated into the DNA of cells undergoing replication. criver.com The presence of the tritium (B154650) isotope is then detected through autoradiography, a technique where a photographic emulsion is overlaid on the biological specimen. nih.govneurondevelopment.org Over time, the radioactive decay of tritium exposes the silver grains in the emulsion, creating a pattern that directly visualizes the location of the labeled DNA and, by extension, the proliferating cells. nih.gov

For decades, [³H]thymidine autoradiography was the gold standard for birth-dating studies of neurons, tracking cell migration, and assessing the proliferative index of tissues. jneurosci.org However, this method is technically demanding, time-consuming due to the long exposure times required for the emulsion, and involves the handling of radioactive materials, which poses safety and disposal challenges. nih.govcriver.com Despite these limitations, it provided critical, foundational insights into cell kinetics and developmental biology. nih.gov

Halogenated Thymidine Analogues (BrdU, CldU, IdU) and Immunodetection Techniques

The development of halogenated thymidine analogues, most notably 5-bromo-2'-deoxyuridine (B1667946) (BrdU), revolutionized the study of cell proliferation by providing a non-radioactive alternative to [³H]thymidine. nih.govcriver.comgriffith.edu.au BrdU is structurally similar to thymidine and is readily incorporated into DNA during the S-phase. griffith.edu.au Its detection is achieved through the use of specific monoclonal antibodies that recognize the incorporated BrdU. griffith.edu.aubio-rad-antibodies.com

This immunodetection approach offers several advantages over autoradiography, including higher resolution, faster processing times, and avoidance of radioactivity. criver.com However, a significant drawback of BrdU-based methods is the requirement for DNA denaturation. nih.govnih.govbio-rad-antibodies.com The native double-helix structure of DNA must be disrupted, typically using acid or heat treatment, to allow the anti-BrdU antibody to access its target. nih.govbio-rad-antibodies.com This harsh treatment can damage the cellular architecture and may interfere with the detection of other cellular markers. nih.govresearchgate.net

To facilitate more complex experimental designs, such as tracking different populations of cells proliferating at different times, other halogenated analogues like 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU) can be used. nih.govnih.govgriffith.edu.au These analogues are also incorporated into DNA and can be detected with specific antibodies, allowing for sequential or dual-labeling studies. nih.govgriffith.edu.auplos.org While the efficiency of DNA labeling is generally similar among these halogenated analogues, the detection efficiency can vary based on the specific antibodies used. nih.govgriffith.edu.au

AnalogueDetection MethodKey RequirementApplication Highlight
BrdU Monoclonal AntibodyDNA DenaturationStandard for non-radioactive cell proliferation studies griffith.edu.au
CldU Specific AntibodyDNA DenaturationUsed in dual-labeling experiments with IdU nih.govgriffith.edu.au
IdU Specific AntibodyDNA DenaturationEnables multiplexed analysis of cell proliferation nih.govgriffith.edu.au

Ethynyl-Deoxyuridine (EdU) and Click Chemistry Methodologies for DNA Labeling

A more recent innovation in the field is the use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine analogue containing a terminal alkyne group. griffith.edu.aupnas.org EdU is incorporated into replicating DNA similarly to BrdU, but its detection is based on a covalent reaction known as "click chemistry". griffith.edu.auresearchgate.netpnas.org Specifically, the alkyne group on the incorporated EdU reacts with a small, fluorescently labeled azide (B81097) molecule in a copper(I)-catalyzed cycloaddition. pnas.orgharvard.edu

This detection method offers significant advantages over the immunodetection of halogenated analogues. researchgate.net The click reaction is rapid, highly specific, and, crucially, does not require DNA denaturation. pnas.orgharvard.edu The mild reaction conditions help to preserve cellular morphology and the integrity of other epitopes, making it highly compatible with multiplexing analyses, such as co-staining for other cellular markers. harvard.eduthermofisher.com The small size of the fluorescent azide probes also allows for excellent penetration into tissues and cells. pnas.org Consequently, the EdU-click chemistry system has become a widely adopted method for its speed, sensitivity, and experimental flexibility in both in vitro and in vivo settings. researchgate.netjenabioscience.com

MethodPrincipleDNA TreatmentAdvantages
³H-Thymidine Radioisotope DetectionNoneFoundational, quantitative
BrdU/CldU/IdU ImmunodetectionHarsh DenaturationNon-radioactive, established protocols
EdU Click ChemistryMild, No DenaturationRapid, sensitive, preserves cellular integrity pnas.orgharvard.edu

Radiolabeled this compound Analogues for Molecular Imaging in Preclinical Studies

Beyond cellular-level analysis, radiolabeled this compound analogues have been developed for non-invasive molecular imaging techniques like Positron Emission Tomography (PET). These imaging probes allow for the visualization and quantification of cell proliferation in vivo, providing valuable information for cancer research, monitoring treatment response, and understanding disease progression in preclinical animal models.

¹⁸F-FLT in Positron Emission Tomography (PET) Imaging of Proliferating Cells in Animal Models

3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) is the most extensively studied radiolabeled thymidine analogue for PET imaging of cell proliferation. radiologykey.com After being transported into a cell, [¹⁸F]FLT is phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is closely linked to the S-phase of the cell cycle and is significantly upregulated in proliferating cells. radiologykey.comnih.gov This phosphorylation effectively traps the radiotracer within the cell, and the degree of accumulation, detectable by PET, serves as an index of TK1 activity and, by extension, cell proliferation. nih.govplos.org Unlike thymidine itself, [¹⁸F]FLT is not significantly incorporated into DNA. radiologykey.com

FeatureDescription
Radiotracer 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT)
Imaging Modality Positron Emission Tomography (PET)
Mechanism Phosphorylation and trapping by Thymidine Kinase 1 (TK1) radiologykey.comnih.gov
Preclinical Application Imaging tumor proliferation and assessing early treatment response snmjournals.org
Limitation Reflects thymidine salvage pathway activity, not necessarily total proliferation plos.org

Other Radiolabeled this compound Analogues for Advanced Imaging Modalities

While [¹⁸F]FLT is the most prominent, other radiolabeled thymidine analogues have been developed and evaluated in preclinical studies for various imaging applications. These tracers often aim to overcome some of the limitations of [¹⁸F]FLT or are designed for use with different imaging modalities or for specific biological questions, such as reporter gene imaging.

For example, analogues like 2'-fluoro-2'-deoxy-1-β-D-arabinofuranosyl-5-iodouracil (FIAU), often labeled with iodine-125 (B85253) ([¹²⁵I]-FIAU), have been used for imaging the expression of the herpes simplex virus thymidine kinase (HSV1-tk) gene. thno.org The HSV1-tk gene is a widely used reporter gene in preclinical research to track cells (e.g., cancer cells, stem cells) or monitor gene therapy. Tracers like [¹²⁵I]-FIAU and 9-[4-[¹⁸F]fluoro-3-(hydroxymethyl)butyl]guanine ([¹⁸F]-FHBG) are substrates for the viral kinase but not the mammalian kinase, allowing for specific imaging of cells expressing the reporter gene. thno.org More recently, enantiomeric pairs of nucleoside analogues, such as D-[¹⁸F]-FMAU and L-[¹⁸F]-FMAU (2'-deoxy-2'-[¹⁸F]fluoro-5-methyl-1-β-D/L-arabinofuranosyl-uracil), have been investigated. thno.org Studies in animal models of hepatocellular carcinoma expressing HSV1-tk have suggested that L-FMAU may offer advantages for liver cancer imaging due to potentially lower background signal in healthy liver tissue compared to its D-enantiomer. thno.org These diverse radiolabeled analogues continue to expand the toolkit for advanced molecular imaging in preclinical research.

Applications in Cell Cycle Analysis in Model Organisms

This compound analogues serve as powerful tools for investigating DNA synthesis, encompassing processes like DNA replication, repair, and recombination in various model organisms. plos.org The selection of a specific analogue and the experimental protocol requires careful consideration of the potential effects of the analogue on cell-cycle progression to minimize perturbations of the biological processes under investigation. plos.orgnih.gov

In the fission yeast Schizosaccharomyces pombe, a key model organism for cell cycle and DNA replication studies, the use of thymidine analogues has been successfully established, although its application is not widespread. plos.orgnih.gov This is partly because S. pombe does not naturally import exogenous nucleosides. To overcome this, researchers have engineered yeast strains to express the human Equilibrative Nucleoside Transporter (hENT1) and the Herpes Simplex Virus thymidine kinase (hsv-tk), enabling the uptake and phosphorylation of thymidine analogues. plos.orgnih.gov Studies in fission yeast have analyzed the effects of 5-ethynyl-2′-deoxyuridine (EdU) and 5-Chloro-2′-deoxyuridine (CldU), revealing that both can affect the cell cycle. plos.org However, these effects can be mitigated by using low concentrations of the analogues and applying them in short pulses. plos.orgnih.gov Research has shown that the incorporation of thymidine analogues can activate the DNA-damage checkpoint, as indicated by the phosphorylation of Chk1. plos.org The toxic effects of these analogues are linked to the amount incorporated into the DNA and their presence in the cell outside of the S phase. plos.orgnih.gov

Caenorhabditis elegans is another powerful model system for studying the cell cycle, particularly in the germline. researchgate.net The thymidine analogue EdU is utilized to mark cells in the S-phase, allowing for the measurement of various cell cycle parameters. researchgate.net In C. elegans, EdU is administered by feeding the worms bacteria that have incorporated the analogue. researchgate.net This method is compatible with immunofluorescent techniques, enabling detailed analysis of mitotically cycling cells and germline development. researchgate.net The specificity of EdU labeling is a significant advantage, as it is only incorporated into the DNA of cells actively undergoing DNA synthesis. researchgate.net

The data below summarizes key thymidine analogues used in model organisms for cell cycle analysis.

Model OrganismThymidine AnalogueKey Findings
Schizosaccharomyces pombe (fission yeast)5-ethynyl-2′-deoxyuridine (EdU)Affects cell cycle progression, but can be mitigated with low concentrations and short pulses of labeling. plos.org
Schizosaccharomyces pombe (fission yeast)5-Chloro-2′-deoxyuridine (CldU)Similar to EdU, it can perturb the cell cycle. plos.org
Caenorhabditis elegans5-ethynyl-2′-deoxyuridine (EdU)Enables measurement of S-phase index, G2 duration, and overall cell cycle duration in the germline. researchgate.net

Development of Non-Radiometric Detection Methods for Thymidine Analogues

Historically, the detection of DNA synthesis relied on the use of radioactive nucleosides like ³H-thymidine, which were incorporated into newly synthesized DNA and detected via autoradiography. mdpi.comthermofisher.com While effective, this method is technically demanding and involves the handling of radioactive materials. mdpi.comthermofisher.com This has spurred the development of safer and more versatile non-radiometric detection methods.

A major advancement was the introduction of halogenated thymidine analogues, such as 5-bromo-2-deoxyuridine (BrdU), 5-chlorodeoxyuridine (CldU), and 5-iododeoxyuridine (IdU). mdpi.comnih.gov These analogues are incorporated into DNA during the S-phase and can be detected using specific antibodies. mdpi.com Antibody-based detection, however, requires DNA denaturation to allow the antibodies to access the incorporated analogues, a process that can be harsh on the specimen. mdpi.com

A more recent breakthrough is the use of 5-ethynyl-2′-deoxyuridine (EdU), which contains an alkyne group. mdpi.com EdU is detected through a copper(I)-catalyzed azide-alkyne cycloaddition reaction, commonly known as "click chemistry". nih.gov This method is highly specific and does not require DNA denaturation, thus preserving the structural integrity of the cells and allowing for multiplexing with other fluorescent probes. mdpi.com The EdU-based assay has been shown to be a reliable alternative to the [³H]thymidine incorporation assay for measuring T-cell proliferation in mice. nih.gov

Another non-radiometric approach involves an enzyme-linked immunosorbent assay (ELISA) to measure the incorporation of BrdU into the DNA of proliferating cells. asm.org This method uses a peroxidase-labeled anti-BrdU antibody for detection. asm.org Additionally, a sensitive enzyme-labeled immunoassay has been developed for thymidine kinase 1 (TK1), an enzyme active during the S-phase. nih.gov This assay involves the phosphorylation of 3'-azido-2',3'-deoxythymidine (AZT) by TK1, followed by the detection of the resulting AZT 5'-monophosphate (AZTMP) in a competitive immunoassay. nih.gov

The following table compares different non-radiometric detection methods for thymidine analogues.

Detection MethodThymidine AnaloguePrincipleAdvantages
Immunohistochemistry5-bromo-2-deoxyuridine (BrdU)Antibody-based detection of incorporated BrdU. mdpi.comWidely used and established. mdpi.com
"Click" Chemistry5-ethynyl-2′-deoxyuridine (EdU)Copper-catalyzed reaction between the alkyne group of EdU and a fluorescent azide. mdpi.comnih.govDoes not require DNA denaturation, high specificity, and allows for multiplexing. mdpi.com
ELISA5-bromo-2-deoxyuridine (BrdU)Peroxidase-labeled anti-BrdU antibody detects incorporated BrdU. asm.orgQuantitative and suitable for high-throughput screening.
Enzyme-labeled Immunoassay3'-azido-2',3'-deoxythymidine (AZT)Measures the activity of thymidine kinase 1 (TK1) by detecting the phosphorylation of AZT. nih.govSensitive and specific for TK1 activity. nih.gov

Mass Spectrometry-Based Detection Techniques for Nucleosides

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful analytical technique for the quantitative profiling and identification of nucleosides, nucleotides, and nucleobases in various biological samples. nih.govmdpi.com This methodology offers high sensitivity and selectivity, making it suitable for detecting these compounds even at low concentrations. researchgate.net

One of the challenges in the mass spectrometric analysis of nucleosides is the instability of the glycosidic bond, which can lead to in-source fragmentation and complicate data interpretation. mdpi.comnih.gov The fragmentation patterns of nucleosides are, however, well-established and typically involve the loss of the ribose or deoxyribose moiety from the protonated molecule [M+H]⁺. mdpi.comresearchgate.net For instance, thymidine and 2'-deoxyuridine (B118206) produce characteristic product ions at m/z 127 and 113, respectively. mdpi.com

Reversed-phase liquid chromatography is a commonly employed separation technique prior to mass spectrometric detection. nih.gov The choice of the stationary and mobile phases is crucial for achieving good separation of the analytes. researchgate.net For comprehensive analysis, a combination of database-dependent searches and manual interrogation of the LC-MS/MS data may be necessary, especially for identifying modified nucleosides or nucleoside-protein cross-links. nih.gov

Magnetic Resonance Imaging (MRI) Probes Derived from Thymidine Analogues

A novel application of thymidine analogues is their development as molecular probes for magnetic resonance imaging (MRI). nih.govacs.org This has been demonstrated with the identification of a thymidine analogue capable of imaging the expression of the Herpes Simplex Virus type-1 thymidine kinase (HSV1-TK) enzyme. nih.govacs.orgnih.gov The detection of this probe is achieved through a technique called chemical exchange saturation transfer magnetic resonance imaging (CEST-MRI). nih.govacs.org

In CEST-MRI, contrast is generated by the chemical exchange of protons between a solute (the imaging probe) and the surrounding water molecules. nih.gov A selective radio-frequency pulse is applied to saturate the magnetization of specific protons on the probe. This saturation is then transferred to the water protons through chemical exchange, leading to a decrease in the water signal that can be detected by MRI. nih.gov

Researchers identified 5-methyl-5,6-dihydrothymidine as an optimal probe for imaging HSV1-TK expression. acs.org The reduction of the 5,6-double bond in the pyrimidine (B1678525) ring of this analogue alters the exchange rate of its imino proton with water protons, bringing it into the "slow to intermediate regime" that is ideal for generating high CEST-MRI contrast. acs.orgnih.gov This approach has been successfully demonstrated for in vivo imaging of HSV1-TK expression and holds promise for the design of specific probes for imaging a variety of other proteins and enzymes. nih.govacs.org

The table below summarizes the key features of the MRI probe derived from a thymidine analogue.

MRI ProbeTarget EnzymeImaging TechniquePrinciple of Detection
5-methyl-5,6-dihydrothymidineHerpes Simplex Virus type-1 thymidine kinase (HSV1-TK)Chemical Exchange Saturation Transfer MRI (CEST-MRI)The exchange of the probe's imino proton with water protons generates MRI contrast. nih.govacs.org

L Thymidine and Its Analogues in Synthetic Biology Research

Engineering DNA-Based Biological Circuits with Non-Canonical Nucleosides

The engineering of DNA-based biological circuits often faces challenges such as off-target interactions and degradation by cellular enzymes. The utilization of L-thymidine and other L-nucleosides provides a robust solution to these issues. Because L-DNA is the mirror image of natural D-DNA, it does not hybridize with its naturally occurring counterpart and is not recognized by the enzymes that typically degrade DNA. glenresearch.comnih.govnih.gov This orthogonality is a key feature in designing predictable and reliable biological circuits.

Research has demonstrated the construction of "heterochiral nucleic acid circuits" that can interface between the D- and L-enantiomers of DNA. nih.gov These circuits can utilize an input of one chirality to trigger an output of the other, effectively creating a bio-orthogonal information processing system within a biological environment. nih.gov For instance, a D-input strand can displace an L-DNA strand from a duplex, initiating a downstream reaction in the L-DNA world. nih.gov This allows for the creation of insulated genetic circuits that can operate in parallel with the cell's own processes without interference.

Furthermore, the stereospecificity of L-DNA ensures that sensors and other biotechnologies constructed from it have minimal off-target hybridization, a critical factor for analytical applications in complex biological milieu. glenresearch.com L-DNA-based molecular beacons, for example, can be used for the optical monitoring of PCR reactions in a method termed "adaptive PCR," as they are not substrates for native polymerases. glenresearch.com

Integration of this compound Analogues into Synthetic Genomes

The concept of a synthetic genome built with this compound analogues presents a fascinating frontier in synthetic biology. While the complete synthesis of a self-replicating L-DNA genome has yet to be realized, the integration of L-nucleosides offers the potential to create a completely parallel and independent genetic system. The primary advantage of such a system would be its inherent biological containment and resistance to natural biological processes.

The key properties of L-DNA that make it suitable for synthetic genomes include:

Nuclease Resistance: L-DNA is highly resistant to degradation by the nucleases present in living organisms, which have evolved to recognize and process D-DNA. glenresearch.comnih.gov This confers exceptional biostability to any genetic construct made from L-DNA.

Orthogonality: L-DNA does not bind to D-DNA, meaning an L-DNA-based genetic system would not interfere with the host cell's native genome. nih.govnih.gov This allows for the storage and processing of genetic information in a manner that is completely separate from the cell's own genetic material.

L-DNA aptamers, known as Spiegelmers, are a testament to the in vivo stability and functionality of L-nucleic acids. glenresearch.comnih.gov These mirror-image aptamers have been evolved to bind to a variety of targets and have shown high affinity and low toxicity in biological systems, with some in clinical development. glenresearch.com The success of Spiegelmers underscores the potential for creating more complex and functional L-DNA-based genetic systems, including segments of synthetic genomes, that can operate reliably within a cellular environment.

Design of Novel Nucleic Acid Constructs and Polymers with this compound Moieties

The unique properties of this compound have spurred the design and synthesis of a variety of novel nucleic acid constructs and polymers. The synthesis of L-deoxyribonucleosides, including this compound (L-dT), has been a critical first step, with practical methods developed to convert D-sugars into their L-counterparts. nih.gov These building blocks are then used in standard phosphoramidite (B1245037) chemistry to create L-DNA oligonucleotides. glenresearch.com

Researchers have demonstrated that L-DNA can be used to engineer self-assembling nanostructures, such as nanotubes, which are highly resistant to nuclease degradation. nih.gov Because the physical properties of L-DNA, such as duplex thermostability and hybridization kinetics, are identical to those of D-DNA, the well-established principles for designing D-DNA nanostructures can be directly applied to L-DNA. glenresearch.comnih.gov

Chimeric constructs, combining both D- and L-nucleotides, have also been developed to create molecules with unique properties. For example, molecular beacons with L-DNA stems and D-DNA loops exhibit improved stability and reduced off-target interactions while still being able to hybridize with natural nucleic acid targets. nih.gov

Below is a table summarizing some of the key properties and applications of L-DNA constructs.

Property of L-DNAConsequence for Nucleic Acid ConstructsExample Application
Nuclease ResistanceEnhanced biostability of constructs in biological fluids.L-DNA aptamers (Spiegelmers) for in vivo targeting. glenresearch.comnih.gov
Orthogonality to D-DNANo hybridization with natural DNA/RNA, preventing off-target interactions.Universal microarray platforms with L-DNA capture probes. nih.govnih.gov
Left-Handed HelixForms a left-handed double helix upon hybridization with a complementary L-DNA strand. glenresearch.comnih.govChiral plasmonic biosensors for enantiomeric detection. mdpi.com
Identical Physical Properties to D-DNAPredictable self-assembly and duplex stability based on D-DNA design rules. glenresearch.comnih.govSelf-assembling L-DNA nanostructures with high stability. nih.gov

Biosensor Development Utilizing Thymidine (B127349) Analogues

The unique characteristics of this compound and its analogues have been leveraged in the development of advanced biosensors with enhanced stability and specificity. The resistance of L-DNA to enzymatic degradation makes it an ideal material for constructing robust biosensors for use in complex biological samples. glenresearch.com

One significant application is in the creation of universal microarrays. By using L-DNA as capture probes, the issue of cross-hybridization with sample DNA (which is in the D-conformation) is eliminated, leading to more accurate and reliable results. nih.govnih.gov This allows for the simultaneous analysis of different types of molecular information, such as gene expression and single nucleotide polymorphisms, on a single platform. nih.gov

L-DNA has also been employed in the development of DNAzyme-based sensors. These sensors, which use catalytic DNA to detect specific analytes, are rendered nuclease-resistant by constructing them from L-DNA, allowing them to function for extended periods in cellular environments. glenresearch.com Furthermore, the chirality of L-DNA opens up possibilities for the development of chiral biosensors. By using both D- and L-enantiomers of a nucleic acid sensor, it is possible to rapidly screen for the enantiomeric purity of chiral analytes. glenresearch.com

The following table outlines different biosensor applications utilizing thymidine analogues, with a focus on the advantages conferred by L-DNA.

Biosensor ApplicationThymidine Analogue UsedPrinciple of OperationAdvantage of this compound Analogue
Universal MicroarrayL-DNA capture probesL-DNA probes do not hybridize with D-DNA from the sample, preventing non-specific binding.Reduced cross-hybridization and improved accuracy. nih.govnih.gov
Nuclease-Resistant DNAzyme SensorsL-DNAzymesCatalytic activity of the DNAzyme is used for detection, while the L-conformation prevents degradation.Enhanced stability and longevity in biological samples. glenresearch.com
Chiral Analyte SensingD- and L-DNA sensorsDifferential binding of chiral analytes to the D- and L-enantiomers of the sensor provides a detectable signal.Enables rapid screening of enantiomeric purity. glenresearch.com
Adaptive PCR MonitoringL-DNA molecular beaconsL-DNA beacon is not a substrate for the polymerase and only fluoresces upon binding to the D-DNA amplicon.Real-time, specific detection without interference from the polymerase. glenresearch.com

Comparative Research on L Thymidine with D Enantiomers and Other Nucleoside Analogues

Stereoisomeric Impact on Substrate Affinity and Enzyme Activity in vitro

The stereochemistry of the sugar moiety in nucleosides plays a critical role in their recognition and processing by cellular enzymes. L-Thymidine, with its 2'-deoxy-L-ribose sugar, exhibits markedly different substrate affinity and enzyme activity compared to the natural D-Thymidine.

One of the most significant distinctions is observed in its interaction with thymidine (B127349) kinases (TK). While D-Thymidine is a natural substrate for mammalian thymidine kinases, this compound is generally a poor substrate or not a substrate at all for these enzymes researchgate.net. However, a notable exception is the Herpes Simplex Virus thymidine kinase (HSV-TK), which efficiently phosphorylates this compound researchgate.net. This differential activity is a cornerstone of its application in certain gene therapy imaging strategies. Once phosphorylated to this compound monophosphate by HSV-TK, it can be further converted to di- and triphosphates within the cell researchgate.net.

The table below summarizes the differential phosphorylation of this compound and D-Thymidine by mammalian and viral thymidine kinases.

Enzyme SourceSubstratePhosphorylation Efficiency
Mammalian Thymidine Kinase (TK)D-ThymidineHigh
Mammalian Thymidine Kinase (TK)This compoundPoor to None
Herpes Simplex Virus Thymidine Kinase (HSV-TK)D-ThymidineHigh
Herpes Simplex Virus Thymidine Kinase (HSV-TK)This compoundHigh

Research on different isozymes of thymidine kinase, such as rat mitochondrial (M-TK) and cytoplasmic (C-TK), has shown that even subtle changes to the thymidine structure can lead to significant differences in affinity. For instance, various derivatives of thymidine exhibit selective inhibition of these isozymes, highlighting the stringent structural requirements of the enzyme's active site nih.gov. This principle underscores why the profound stereochemical difference in this compound leads to its poor recognition by mammalian TK.

Differential Biological Effects of L- vs. D-Thymidine in Model Systems

The distinct enzymatic processing of this compound compared to its D-enantiomer translates into different biological effects in various model systems. A key aspect of this compound's biological profile is its low cytotoxicity. In both in vitro and in vivo studies, this compound has not shown significant signs of cellular or mitochondrial toxicity researchgate.net.

This low toxicity is primarily attributed to its inability to be efficiently incorporated into the DNA of mammalian cells. Mammalian DNA polymerases are highly specific for D-nucleotides and are very poor at utilizing L-nucleotides as substrates researchgate.net. As a result, even if this compound triphosphate is formed within cells (for example, in cells expressing HSV-TK), it is not readily incorporated into the host cell's DNA, thus avoiding the chain termination and DNA damage that can be caused by some nucleoside analogues.

In contrast, many D-nucleoside analogues are designed to be incorporated into DNA, leading to therapeutic effects in cancer or viral infections, but also potential toxicity. The lack of incorporation of this compound into mammalian DNA makes it a safer molecule for applications such as imaging gene expression, where minimal perturbation of the cell's normal processes is desired researchgate.net.

Analysis of Analogues in Cellular Uptake and Metabolic Fate Studies in Experimental Cell Lines

The entry of thymidine and its analogues into cells is a critical step for their subsequent metabolic activation and biological effect. This process is mediated by specialized nucleoside transporters in the cell membrane. Studies on the transport of thymidine and its analogues, such as 3′-deoxy-3′-fluorothymidine (FLT) and 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil (FMAU), in human adenocarcinoma cell lines (A549), have revealed that the transport is primarily mediated by human equilibrative nucleoside transporter 1 (hENT1) nih.govsnmjournals.org.

The uptake of D-Thymidine is rapid, and its transport is significantly influenced by the proliferative state of the cells, with increased hENT1 levels and faster uptake rates observed in exponentially growing cells nih.gov. Once inside the cell, D-Thymidine is phosphorylated by thymidine kinase and can be incorporated into DNA or catabolized by thymidine phosphorylase nih.gov.

While specific studies on the transport kinetics of this compound are less common, it is expected to utilize the same nucleoside transporters as D-Thymidine, albeit potentially with different affinities. The critical difference in its metabolic fate lies in its subsequent enzymatic processing. As mentioned, this compound is a poor substrate for mammalian thymidine kinase, which significantly limits its intracellular trapping and subsequent metabolic conversion researchgate.net. The phosphorylated L-nucleotides, if formed, are also poor substrates for mammalian DNA polymerases and are likely to remain trapped inside the cell due to their increased charge, which inhibits their passive diffusion across the cell membrane researchgate.net.

The table below compares the cellular uptake and metabolic fate of D-Thymidine and this compound in a typical mammalian cell.

FeatureD-ThymidineThis compound
Cellular Uptake Mediated by nucleoside transporters (e.g., hENT1)Presumed to be mediated by nucleoside transporters
Phosphorylation by Mammalian TK EfficientInefficient to none
Incorporation into DNA by Mammalian Polymerases YesInefficient to none
Intracellular Retention Trapped upon phosphorylation and DNA incorporationLimited trapping due to inefficient phosphorylation

Molecular Modeling and Simulation of Enantiomeric Interactions

Molecular modeling and simulation studies provide valuable insights into the structural basis of the differential interactions between L- and D-thymidine with enzymes. While direct comparative modeling studies of L- and D-Thymidine with human thymidine kinase 1 (hTK1) are not extensively published, the existing models of hTK1 in complex with its natural substrate and inhibitors can be used to infer the interactions of this compound.

Simulations of hTK1 have detailed the key amino acid residues and structural motifs responsible for binding the thymidine moiety and the phosphate (B84403) donor nih.govacs.orgresearchgate.net. The active site of hTK1 is a highly specific pocket that accommodates the D-ribose sugar of thymidine in a precise orientation to facilitate the phosphoryl transfer. The stereochemistry of the sugar is crucial for the correct positioning of the 5'-hydroxyl group for the nucleophilic attack on the gamma-phosphate of ATP.

In the case of this compound, the L-ribose sugar would present the 5'-hydroxyl group and the thymine (B56734) base in a stereochemically inverted orientation relative to the active site residues. This altered geometry would likely lead to steric clashes and the loss of critical hydrogen bonding and hydrophobic interactions that are essential for stable binding and catalysis. Molecular docking studies have been used to rationalize the stereospecificity of other enzymes towards their substrates and inhibitors, and similar approaches would be expected to demonstrate a significantly lower binding affinity and an unfavorable orientation for the phosphorylation of this compound in the hTK1 active site researchgate.net. This is consistent with the experimental observation that this compound is a poor substrate for mammalian TK.

Q & A

Q. What experimental methodologies are recommended for detecting L-Thymidine in biological samples, and how can researchers ensure accuracy?

To detect this compound in biological systems, isotopic labeling (e.g., tritium-labeled this compound, as in [19]) is widely used for tracking incorporation into DNA or RNA. Methodological considerations include:

  • Sample preparation : Use quenching agents to halt enzymatic activity and preserve metabolic states.
  • Detection techniques : Liquid scintillation counting for radioactive isotopes or HPLC-MS for non-radioactive quantification.
  • Validation : Include internal standards (e.g., deuterated analogs) to control for matrix effects .
  • Controls : Use negative controls (e.g., thymidine-free media) to distinguish background noise .

Q. How should researchers design experiments to study this compound’s role in nucleic acid synthesis?

A robust experimental design should:

  • Define variables : Compare this compound uptake rates across cell types (e.g., cancer vs. normal) under controlled nutrient conditions.
  • Use blocking agents : Incorporate inhibitors like 5-fluorodeoxyuridine to isolate thymidine-dependent pathways .
  • Replicate : Triplicate assays to account for biological variability, with statistical power analysis to determine sample size .
  • Documentation : Follow protocols for reproducibility, as outlined in primary literature .

Q. What are the best practices for synthesizing and purifying this compound in laboratory settings?

Synthesis protocols often involve:

  • Chemical routes : Protection/deprotection of hydroxyl groups to avoid side reactions.
  • Enzymatic methods : Use thymidine phosphorylase for stereospecific synthesis .
  • Purification : Column chromatography (e.g., reverse-phase HPLC) with UV detection at 267 nm (λmax for thymidine). Validate purity via NMR and mass spectrometry .

Q. How can researchers address discrepancies in this compound solubility data across literature sources?

Contradictory solubility reports (e.g., in water, DMSO) may arise from:

  • Temperature variations : Solubility in water ranges from 44 mg/mL at 25°C to higher values under heating .
  • Measurement techniques : Use dynamic light scattering (DLS) or nephelometry for objective quantification.
  • Document conditions : Explicitly report temperature, pH, and solvent lot numbers .

Q. What ethical and safety guidelines apply to handling this compound in cell culture studies?

  • Safety protocols : Wear PPE when handling powdered this compound; avoid inhalation (refer to SDS guidelines) .
  • Ethical compliance : For human cell lines, obtain IRB approval and document consent for primary cell sources .

Advanced Research Questions

Q. How does this compound influence the stability of non-canonical DNA structures like G-quadruplexes?

Advanced studies require:

  • Competitive assays : Use circular dichroism (CD) spectroscopy to monitor G-quadruplex stability in the presence of this compound and analogs (e.g., acyclic thymine) .
  • Thermodynamic analysis : Calculate melting temperatures (Tm) via UV-Vis thermal denaturation.
  • Molecular dynamics : Simulate binding interactions to identify stabilization/destabilization mechanisms .

Q. How can researchers resolve contradictions in this compound’s antiviral efficacy data across HBV studies?

Conflicting results may stem from:

  • Viral strain variability : Test multiple HBV genotypes (e.g., genotypes B vs. C) .
  • Dose-response analysis : Use Hill plots to compare EC50 values under standardized assay conditions .
  • Resistance profiling : Sequence viral reverse transcriptase to identify mutation-driven efficacy changes .

Q. What strategies optimize this compound’s use in metabolic flux analysis for cancer research?

  • Isotope tracing : Combine [³H]-L-Thymidine with [¹³C]-glucose to map nucleotide synthesis pathways.
  • Time-course experiments : Collect samples at intervals (e.g., 0, 12, 24 hrs) to model kinetic incorporation .
  • Data integration : Use software like MetaFlux to correlate thymidine uptake with oncogene expression .

Q. How do researchers validate this compound’s specificity in competitive inhibition assays?

  • Control experiments : Co-administer excess unlabeled thymidine to confirm competitive binding .
  • Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Structural analysis : Co-crystallize this compound with target enzymes (e.g., thymidine kinase) for X-ray diffraction studies .

Q. What computational tools are recommended for predicting this compound’s interactions with novel drug targets?

  • Docking software : AutoDock Vina or Schrödinger Suite for binding affinity predictions.
  • Pharmacophore modeling : Identify critical hydrogen-bonding sites (e.g., 3'-OH group) using MOE .
  • Machine learning : Train models on existing kinase inhibitor datasets to prioritize targets .

Data Presentation Guidelines

  • Tables : Include thermodynamic data (ΔG, Tm) for stability studies .
  • Figures : Use color-coded CD spectra or molecular interaction diagrams .
  • Reproducibility : Archive raw data (e.g., NMR spectra) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.